An In-depth Technical Guide to the Physicochemical Properties of N-phenylpyridin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of N-phenylpyridin-3-amine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-phenylpyridin-3-amine in Medicinal Chemistry
N-phenylpyridin-3-amine, a heterocyclic aromatic amine with the chemical formula C₁₁H₁₀N₂, represents a pivotal scaffold in modern drug discovery. Its structural motif, featuring a pyridine ring linked to a phenyl group via a secondary amine, provides a versatile template for the design of targeted therapeutics. The strategic importance of this compound lies in its prevalence as a core fragment in a multitude of kinase inhibitors, molecules designed to interfere with the signaling pathways that drive proliferative diseases such as cancer.[1][2][3] The pyridine nitrogen and the secondary amine serve as key hydrogen bond donors and acceptors, enabling precise interactions with the hinge region of kinase active sites, a common binding motif for type I and type II inhibitors.[4][5]
This guide provides a comprehensive overview of the core physicochemical properties of N-phenylpyridin-3-amine, offering both theoretical insights and detailed, field-proven experimental protocols for their determination. Understanding these properties is paramount for drug development professionals, as they profoundly influence a molecule's solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.
Core Physicochemical Properties of N-phenylpyridin-3-amine
A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. These properties govern how a molecule behaves in both in vitro assays and in vivo systems. While specific experimental data for N-phenylpyridin-3-amine is not extensively consolidated in publicly available literature, the following table summarizes key computed properties and provides a baseline for experimental validation.
| Property | Value (Predicted/Estimated) | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₀N₂ | Defines the elemental composition. |
| Molecular Weight | 170.21 g/mol | Influences diffusion, transport, and overall size. |
| Melting Point | Not available | Indicator of purity and solid-state stability. |
| Boiling Point | Not available | Relevant for purification and handling of liquid samples. |
| Aqueous Solubility | Not available | Crucial for absorption and formulation. |
| pKa | Not available | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| LogP | Not available | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |
Note: The absence of readily available experimental data for N-phenylpyridin-3-amine underscores the importance of the robust experimental determination of these properties as a fundamental step in any research and development program involving this scaffold.
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
As a self-validating system of protocols, the following experimental methodologies are presented to empower researchers to accurately characterize N-phenylpyridin-3-amine and its derivatives. The causality behind each experimental choice is explained to provide a deeper understanding of the principles at play.
Melting Point Determination: A Measure of Purity and Stability
The melting point is a fundamental physical property that provides a rapid assessment of a compound's purity. A sharp melting range is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.
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Sample Preparation: A small, dry sample of N-phenylpyridin-3-amine is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
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Apparatus Setup: The packed capillary is placed into a calibrated melting point apparatus.
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Initial Rapid Heating: The apparatus is heated rapidly to obtain an approximate melting range.
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Slow and Precise Heating: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.
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Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Causality of Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement. Using a fresh sample for the precise determination prevents any potential decomposition or polymorphic changes that may have occurred during the initial rapid heating.
Boiling Point Determination for Liquid Analogs or Under Reduced Pressure
While N-phenylpyridin-3-amine is expected to be a solid at room temperature, its derivatives or purification via distillation would necessitate boiling point determination. The Thiele tube method is a classic and effective technique for micro-scale boiling point determination.
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Sample Preparation: A small amount (0.5-1 mL) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
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Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
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Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
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Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
Causality of Experimental Choices: The steady stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. Upon cooling, the point at which the liquid re-enters the capillary signifies the temperature at which the vapor pressure of the substance equals the external pressure, which is the definition of the boiling point.
Caption: Workflow for micro boiling point determination.
Aqueous Solubility: A Critical Determinant of Bioavailability
The solubility of a drug candidate in aqueous media is a critical factor influencing its absorption from the gastrointestinal tract. For ionizable compounds like N-phenylpyridin-3-amine, solubility is pH-dependent.
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Buffer Preparation: A series of buffers with a range of pH values (e.g., from pH 2 to 10) are prepared.
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Sample Preparation: An excess amount of N-phenylpyridin-3-amine is added to a known volume of each buffer in separate vials.
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Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
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Sample Processing: The saturated solutions are filtered or centrifuged to remove undissolved solid.
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Quantification: The concentration of N-phenylpyridin-3-amine in each filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: The solubility is plotted against the pH to generate a pH-solubility profile.
Causality of Experimental Choices: Using a range of pH buffers is essential to understand how the ionization state of the molecule affects its solubility. Equilibration for an extended period ensures that the solution is truly saturated, leading to an accurate solubility measurement. HPLC provides a sensitive and specific method for quantifying the dissolved compound.
pKa Determination: Understanding the Ionization State
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For N-phenylpyridin-3-amine, the pKa of the pyridine nitrogen and the secondary amine will dictate its charge at physiological pH, which has profound implications for its interaction with biological targets and its ADME properties.
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Sample Preparation: A known concentration of N-phenylpyridin-3-amine is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Causality of Experimental Choices: Potentiometric titration is a direct and reliable method for determining the pKa of ionizable groups. The half-equivalence point represents the pH at which half of the basic sites have been protonated, which by definition is the pKa of the conjugate acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1: Palladium-catalyzed synthesis of N-phenylpyridin-3-amine from 3-bromopyridine and aniline.
